molecular formula C19H13BrCl2N2OS B11984623 N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,5-dichlorophenyl)acrylamide CAS No. 301175-97-3

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,5-dichlorophenyl)acrylamide

Cat. No.: B11984623
CAS No.: 301175-97-3
M. Wt: 468.2 g/mol
InChI Key: NRPNZCLYKGVCBM-FPYGCLRLSA-N
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Description

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,5-dichlorophenyl)acrylamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a bromobenzyl group, and a dichlorophenyl acrylamide moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,5-dichlorophenyl)acrylamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the bromobenzyl group and the dichlorophenyl acrylamide moiety. Common reagents used in these reactions include bromine, thionyl chloride, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,5-dichlorophenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,5-dichlorophenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,5-dichlorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,5-dichlorophenyl)acrylamide
  • 4-Bromobenzyl {[(2,5-dichlorophenyl)sulfonyl]amino}acetate
  • 4-BROMOBENZYL-(2,5-DICHLOROPHENYL)ETHER

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct properties and reactivity compared to similar compounds.

Properties

CAS No.

301175-97-3

Molecular Formula

C19H13BrCl2N2OS

Molecular Weight

468.2 g/mol

IUPAC Name

(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C19H13BrCl2N2OS/c20-14-4-1-12(2-5-14)9-16-11-23-19(26-16)24-18(25)8-3-13-10-15(21)6-7-17(13)22/h1-8,10-11H,9H2,(H,23,24,25)/b8-3+

InChI Key

NRPNZCLYKGVCBM-FPYGCLRLSA-N

Isomeric SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)/C=C/C3=C(C=CC(=C3)Cl)Cl)Br

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C=CC3=C(C=CC(=C3)Cl)Cl)Br

Origin of Product

United States

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